N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a piperidine ring attached to a pyridine moiety, which is further connected to a benzamide structure with two trifluoromethyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . The exact target would need to be determined through further experimental studies.
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors . The interaction with these targets can lead to various biochemical changes within the cell.
Biochemical Pathways
Similar compounds have been found to affect various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways would need to be determined through further experimental studies.
Pharmacokinetics
Similar compounds have been found to have various pharmacological activities . The impact on bioavailability would need to be determined through further experimental studies.
Result of Action
Similar compounds have been found to have various biological activities . The exact effects would need to be determined through further experimental studies.
Action Environment
Similar compounds have been found to have various biological activities . The exact influence of environmental factors would need to be determined through further experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Formation of the Benzamide Structure: The benzamide moiety is formed by reacting the intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-dimethylbenzamide: This compound lacks the trifluoromethyl groups, which may result in different chemical and biological properties.
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-dichlorobenzamide: The presence of chlorine atoms instead of trifluoromethyl groups can lead to variations in reactivity and biological activity.
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-difluorobenzamide: The substitution of fluorine atoms may affect the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O/c21-19(22,23)15-9-14(10-16(11-15)20(24,25)26)18(30)28-12-13-4-7-29(8-5-13)17-3-1-2-6-27-17/h1-3,6,9-11,13H,4-5,7-8,12H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOBJHXUSUQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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